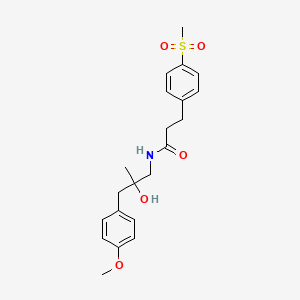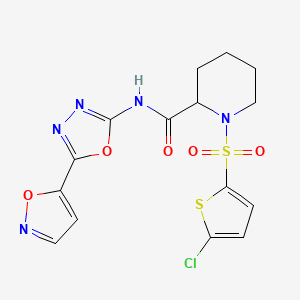
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is an organic compound . It is a chiral compound with two stereocenters, namely 2R and 4R .
Molecular Structure Analysis
The molecular structure of “Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is characterized by the presence of a pyrrolidine ring, a fluorine atom, and a tert-butyl group . The crowded tert-butyl group is known to elicit a unique reactivity pattern .Physical And Chemical Properties Analysis
“Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate” is a solid powder, usually white to light yellow in color . The compound is relatively stable and can withstand temperatures up to 160°C without decomposition.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is significant in the field of medicinal chemistry, particularly as a synthon for dipeptidyl peptidase IV inhibitors. Its derivatives, synthesized through a method involving stereospecific double fluorination, serve as useful intermediates for developing various medicinal compounds. These intermediates include 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles, demonstrating high yields and enantiomeric purity, which are crucial for the preparation of medicinal applications (Singh & Umemoto, 2011).
Antibacterial Agents
The tert-butyl group, when attached to fluoropyrrolidine and other similar compounds, has been explored for its antibacterial properties. Studies involving the synthesis and evaluation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and related compounds have shown significant in vitro and in vivo antibacterial activities. These studies underline the potential of such compounds in developing new antibacterial agents with favorable pharmacokinetic profiles (Bouzard et al., 1989).
Chiral Auxiliary and Synthesis of Amino Acids
The compound has also been utilized as a chiral auxiliary in the synthesis of enantiomerically pure amino acids and dipeptides. This application is significant for synthesizing compounds with specific stereochemical configurations, which is vital in drug development and synthesis of biologically active molecules. The ability to prepare both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate demonstrates its versatility and importance in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Multicomponent Reactions
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is involved in palladium-catalyzed multicomponent reactions. These reactions enable the synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the compound's role in facilitating complex chemical transformations. Such reactions are crucial for developing novel organic compounds with potential applications in drug discovery and materials science (Qiu, Wang, & Zhu, 2017).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORIDAQGDQESW-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)
![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)


![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)
![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2399214.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)